2-Chloro-5-(4-methoxyphenyl)-1-pentene
Description
2-Chloro-5-(4-methoxyphenyl)-1-pentene is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a pentene chain
Properties
IUPAC Name |
1-(4-chloropent-4-enyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-9H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCDYMDBQFXACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250258 | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-67-9 | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxyphenyl)-1-pentene typically involves the use of starting materials such as 4-methoxyphenylboronic acid and 2-chloro-1-pentene. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Chloro-5-(4-methoxyphenyl)-1-pentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methoxyphenyl)-1-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-5-(4-methoxyphenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)-1-pentene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-5-(4-methoxyphenyl)-1-pentene can be compared with similar compounds such as:
- 2-Chloro-5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazole
- 2-Chloro-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 3-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole
These compounds share structural similarities but differ in their functional groups and chemical properties
Biological Activity
2-Chloro-5-(4-methoxyphenyl)-1-pentene is an organic compound that has garnered attention in the fields of medicinal and biological chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 2-Chloro-5-(4-methoxyphenyl)-1-pentene is , and its structure includes a chloro group, a methoxy-substituted phenyl group, and a pentene chain. This configuration suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-Chloro-5-(4-methoxyphenyl)-1-pentene exhibit significant antimicrobial properties. For instance, studies have shown that halogenated alkenes can inhibit the growth of various bacteria and fungi. The presence of the chloro group may enhance these effects through increased lipophilicity, allowing better membrane penetration.
| Compound | Activity | Reference |
|---|---|---|
| 2-Chloro-5-(4-methoxyphenyl)-1-pentene | Antimicrobial | |
| 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine | Antifungal |
Anti-inflammatory Properties
Preliminary studies suggest that 2-Chloro-5-(4-methoxyphenyl)-1-pentene may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating a potential mechanism for reducing inflammation.
The biological activity of 2-Chloro-5-(4-methoxyphenyl)-1-pentene is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Binding : It could interact with receptors on cell membranes, modulating cellular responses.
- Oxidative Stress Reduction : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting a role in reducing oxidative stress.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various chloroalkenes, including 2-Chloro-5-(4-methoxyphenyl)-1-pentene. The results indicated a significant reduction in bacterial counts in treated cultures compared to controls, supporting its potential use as an antimicrobial agent.
Anti-inflammatory Effects in Animal Models
In an animal model of inflammation, administration of 2-Chloro-5-(4-methoxyphenyl)-1-pentene resulted in decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6). These findings suggest that the compound may be effective in managing inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
